molecular formula C15H8F6N4 B2668012 1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-54-2

1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No. B2668012
CAS RN: 339108-54-2
M. Wt: 358.247
InChI Key: KFNFEKWPDWJILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, commonly referred to as 1,5-BTPT, is a heterocyclic compound with a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals. The structure of 1,5-BTPT consists of two trifluoromethylphenyl rings connected by a tetraazole ring, forming an aromatic heterocyclic compound. Its unique structure makes it a versatile reagent for a variety of applications.

Scientific Research Applications

Production of Enantiomerically Enriched Intermediates

This compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates .

Synthesis of Optically Active Isomer

The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

Growth Inhibitors of Drug-Resistant Bacteria

Synthesized pyrazole derivatives of this compound are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . These compounds are bactericidal and potent against MRSA persisters .

Promoting Organic Transformations

This compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Solvent Extraction of Cations

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, a derivative of this compound, is used for solvent extraction of cations .

Solvent Polymeric Membrane Electrodes and Optodes

The same derivative mentioned above is also used in solvent polymeric membrane electrodes and optodes .

Anionic Phase-Transfer Catalyst

It is used as an anionic phase-transfer catalyst .

Synthesis of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

It is used in the synthesis of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, an organocatalyst .

properties

IUPAC Name

1,5-bis[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N4/c16-14(17,18)10-4-1-3-9(7-10)13-22-23-24-25(13)12-6-2-5-11(8-12)15(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFEKWPDWJILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.